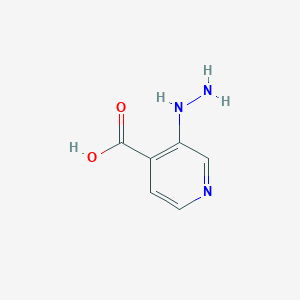

3-Hydrazinylisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydrazinylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-3-8-2-1-4(5)6(10)11/h1-3,9H,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCVDZXYGFFZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480724 | |

| Record name | 4-Pyridinecarboxylicacid, 3-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339364-15-7 | |

| Record name | 4-Pyridinecarboxylicacid, 3-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Hydrazinylisonicotinic Acid

Core Synthesis of 3-Hydrazinylisonicotinic Acid

The primary and most established method for synthesizing this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically a halogenated isonicotinic acid. The most common precursor is 3-chloroisonicotinic acid.

The synthesis proceeds by reacting 3-chloroisonicotinic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This reaction is generally carried out in a suitable solvent and may require elevated temperatures to proceed at a practical rate. The hydrazine acts as a nucleophile, displacing the chloride ion from the pyridine (B92270) ring. An acid scavenger or a basic medium, such as sodium hydroxide (B78521) or ammonia, may be used to neutralize the hydrochloric acid formed as a byproduct, preventing the protonation of the hydrazine and driving the reaction to completion.

A common variation involves the use of a protected form of hydrazine, such as Boc-hydrazine (tert-butyl carbazate), followed by a deprotection step. This can help to control the reactivity and minimize side reactions.

Table 1: Typical Reaction Parameters for the Synthesis of Hydrazinylisonicotinic Acids

| Precursor | Reagent | Conditions | Product | Ref |

|---|---|---|---|---|

| 3-Chloroisonicotinic acid | Hydrazine hydrate | Heating, basic or neutral medium | This compound | |

| 6-Chloronicotinic acid | Hydrazine hydrate | N/A | 6-Hydrazinylnicotinic acid (HYNIC) |

Derivatization via Hydrazone Formation

The hydrazine moiety of this compound is highly nucleophilic and readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. numberanalytics.comresearchgate.net This condensation reaction is a cornerstone of its application, providing a robust method for linking the pyridine core to other molecules. researchgate.netresearchgate.net

The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon. numberanalytics.com This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. numberanalytics.com This reaction is generally catalyzed by acid. researchgate.net

The rate and efficiency of hydrazone formation are influenced by several key parameters:

pH: The reaction is typically optimal under mildly acidic conditions (pH ~4.5-5.5). numberanalytics.comljmu.ac.uk An acidic environment is required to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack. nih.gov However, at very low pH, the hydrazine nucleophile can become fully protonated, rendering it non-nucleophilic and halting the reaction. At neutral or basic pH, the rate-limiting step is often the dehydration of the tetrahedral intermediate. nih.gov Studies on the related HYNIC system have shown that yields are largely independent of pH in the range of 0.5 to 5.5. nih.gov

Temperature: Increasing the reaction temperature generally accelerates the rate of hydrazone formation. numberanalytics.com For instance, optimal labeling yields for HYNIC-functionalized peptides with 4-[¹⁸F]fluorobenzaldehyde were achieved at 70°C. nih.gov

Concentration: Higher concentrations of the reactants lead to faster reaction rates. numberanalytics.com In the synthesis of radiolabeled peptides, precursor concentrations in the millimolar range (e.g., 2.1 mM) have been shown to provide high yields. nih.gov

Catalysts: The reaction is inherently acid-catalyzed. researchgate.net The presence of neighboring acidic or basic groups within the carbonyl reactant can also lead to intramolecular catalysis, significantly accelerating the reaction rate at neutral pH. ljmu.ac.uknih.gov

Table 2: Factors Affecting Hydrazone Formation Kinetics

| Parameter | Effect | Optimal Range (Typical) | Ref |

|---|---|---|---|

| pH | Rate is maximal in weakly acidic media | 4.5 - 5.5 | numberanalytics.comljmu.ac.uk |

| Temperature | Rate increases with temperature | 25°C - 70°C | numberanalytics.comnih.gov |

| Concentration | Higher concentration increases rate | Varies (mM range often used) | numberanalytics.comnih.gov |

Chemoselectivity is a critical consideration when either reactant possesses multiple reactive sites. For this compound, the primary competition is between the hydrazine group and the carboxylic acid group. Under the typical mild acidic to neutral conditions used for hydrazone formation, the hydrazine is significantly more nucleophilic than the carboxylate, ensuring that the reaction occurs selectively at the desired site without forming amides.

A related compound, 6-hydrazinonicotinic acid hydrazide, features two distinct hydrazine-type functionalities: a ring-bound hydrazinyl group and a hydrazide group (-CONHNH₂). Studies have demonstrated that aldehydes react chemoselectively with the more nucleophilic hydrazide function, leaving the pyridinyl-hydrazine group intact. researchgate.net This highlights the nuanced reactivity that can be exploited in molecules with multiple nucleophilic centers.

While the condensation reaction is the standard method for forming hydrazones, electrochemical methods are primarily explored for the transformation of pre-formed hydrazones rather than their initial synthesis. The literature extensively covers the electrochemical oxidation of hydrazones to generate other valuable chemical structures. beilstein-journals.org For example, the electrooxidative cyclization of N-acyl hydrazones is a known route to 1,3,4-oxadiazoles. d-nb.info Another process involves the electrochemical synthesis of diazo compounds from hydrazones, which offers a green alternative to methods using harsh chemical oxidants. organic-chemistry.orgnih.gov

Direct electrosynthesis of the hydrazone bond from a hydrazine and a carbonyl compound is not a commonly reported or standard methodology. The conventional condensation approach is typically so efficient and straightforward that alternative synthetic strategies like electrosynthesis have not been extensively developed for this specific transformation.

Condensation Reactions with Carbonyl Compounds

Reaction Kinetics and Optimization Parameters

Cyclization Reactions to Form Heterocyclic Systems

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various heterocyclic systems. The incorporated C=N-NH- moiety is a precursor for several types of cyclization reactions.

Formation of Pyrazoles/Pyrazolines: Hydrazones derived from this compound can react with α,β-unsaturated ketones or similar 1,3-dielectrophiles. In these [3+2] cyclocondensation reactions, the hydrazone acts as a three-atom component to form five-membered pyrazoline rings. researchgate.net

Formation of 1,3,4-Oxadiazoles: When the starting carbonyl compound is an acyl derivative or if the resulting hydrazone is acylated, subsequent intramolecular cyclization via dehydration can occur. This process, often promoted by an acid catalyst or dehydrating agent, leads to the formation of a stable, five-membered 1,3,4-oxadiazole (B1194373) ring. researchgate.netclockss.org Electrosynthesis can also be employed to facilitate this type of oxidative cyclization from N-acyl hydrazones. d-nb.info

Formation of 1,2,4-Triazines: In specific cases, cyclization with appropriate precursors can lead to the formation of six-membered rings like 1,2,4-triazines. chempap.org

These cyclization reactions significantly expand the molecular diversity achievable from this compound, enabling the construction of complex, fused heterocyclic systems.

Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives

The hydrazinyl group of this compound is a key functional group for the synthesis of pyrazole and pyrazoline heterocycles. These five-membered nitrogen-containing rings are commonly formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

Pyrazoline Synthesis: A prevalent method for synthesizing pyrazoline derivatives involves the reaction of hydrazines with chalcones (α,β-unsaturated ketones). dergipark.org.trkoyauniversity.org The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. In the context of this compound, the terminal nitrogen of the hydrazinyl group acts as the nucleophile, attacking the chalcone. This is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid. dergipark.org.trnih.gov The presence of an acid or base catalyst can facilitate the reaction. For instance, refluxing chalcones with isonicotinic acid hydrazide (a related compound) in ethanol with a few drops of acetic acid yields the corresponding pyrazoline derivatives. dergipark.org.tr Ultrasound irradiation has also been employed to accelerate the formation of pyrazolines from chalcones and hydrazine hydrochlorides in an aqueous acetic acid solution, often leading to high yields in shorter reaction times. nih.gov

Table 1: General Conditions for Pyrazoline Synthesis

| Reactants | Catalyst/Solvent | Conditions | Product Type |

|---|---|---|---|

| This compound + Chalcone | Acetic Acid / Ethanol | Reflux | Pyrazoline derivative |

| This compound + Chalcone | Sodium Acetate / Acetic Acid (aq) | Ultrasound | Pyrazoline derivative |

Pyrazole Synthesis: Pyrazoles, the aromatic counterparts of pyrazolines, can be synthesized directly or via the oxidation of pyrazolines. The classical Knorr pyrazole synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. organic-chemistry.org For this compound, this would involve reaction with a molecule like acetylacetone (B45752) to form a pyrazole ring attached to the pyridine core at the 3-position. The reaction can be controlled to favor the formation of one specific regioisomer. organic-chemistry.org Alternatively, pyrazoles can be obtained by the in-situ oxidation of the initially formed pyrazoline intermediates. ipb.pt

Formation of Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is another important heterocyclic motif that can be synthesized from this compound. These syntheses typically leverage the reactivity of the acid hydrazide functionality. A common and effective strategy is the cyclodehydration of an N,N'-diacylhydrazine intermediate.

This process involves two main steps:

Acylation: The hydrazinyl group of this compound is first acylated by reacting it with an acid chloride or a carboxylic acid. This forms an N,N'-diacylhydrazine derivative.

Cyclization: The resulting diacylhydrazine is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), which promotes intramolecular cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govdergipark.org.trsphinxsai.com This reaction is often carried out by refluxing the hydrazide and the chosen carboxylic acid in the presence of POCl₃. nih.govjchemrev.com

Various reagents have been reported for the cyclization step, including thionyl chloride, polyphosphoric acid, and triflic anhydride. jchemrev.com Another method involves the oxidative cyclization of acylhydrazones. For example, a hydrazide can be condensed with an aldehyde to form an acylhydrazone, which is then cyclized using an oxidizing agent to form the oxadiazole ring. jchemrev.com

Table 2: Reagents for 1,3,4-Oxadiazole Synthesis from Hydrazides

| Step | Reagents | Purpose |

|---|---|---|

| 1. Acylation | Carboxylic Acid / Acid Chloride | Formation of N,N'-diacylhydrazine |

| 2. Cyclization | Phosphorus Oxychloride (POCl₃) | Dehydration and ring closure |

| Alternate Step 2 | Carbon Disulfide (CS₂) / Base | Formation of oxadiazole-2-thiol |

A related synthesis route involves reacting the acid hydrazide with carbon disulfide in a basic medium, which, after acidification, yields a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com

Development of Thiazole-Containing Conjugates

The synthesis of thiazole-containing conjugates from this compound requires converting the hydrazinyl group into a functionality that can participate in thiazole (B1198619) ring formation. The most well-known method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. mdpi.com

To utilize this compound in a Hantzsch-type synthesis, it must first be converted into a thiosemicarbazide (B42300) derivative. This can be achieved by reacting the hydrazinyl group with a thiocyanate (B1210189) or isothiocyanate. The resulting thiosemicarbazide can then be reacted with an appropriate α-halocarbonyl compound (like a phenacyl bromide) to form the thiazole ring. mdpi.com

An alternative pathway involves the formation of a thiosemicarbazone. The hydrazinyl moiety of this compound can be condensed with an aldehyde or ketone to form a hydrazone, which is then reacted with a source of sulfur (like thioglycolic acid or thiophosgene) to generate a thiosemicarbazone intermediate. This intermediate can then be cyclized with an α-haloketone to yield the desired thiazole conjugate. nih.gov The synthesis of 2-hydrazinyl-1,3-thiazole derivatives has been reported via the condensation of a carbonyl compound with thiosemicarbazide, followed by heterocyclization with α-halocarbonyl compounds. nih.gov

Amidation and Esterification Strategies for Functionalization

Amidation: Direct amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. More recently, borate-based reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have been shown to be effective for direct amidation under mild conditions. organic-chemistry.org Another approach is to first convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, and then reacting the acid chloride with an amine. ccspublishing.org.cn

Esterification: Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. commonorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent or water is removed as it is formed. e-bookshelf.de For substrates that are sensitive to strong acids, milder methods like the Steglich esterification, which uses DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are employed. commonorganicchemistry.comorgsyn.org This method is particularly useful for forming esters with secondary and tertiary alcohols. orgsyn.org

It is important to note that when functionalizing the carboxylic acid, the hydrazinyl group may also react depending on the conditions. Therefore, a protection strategy, such as using a tert-butoxycarbonyl (Boc) group to temporarily block the hydrazinyl moiety, might be necessary to achieve selective functionalization of the carboxylic acid.

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to these syntheses include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). orientjchem.orgbepls.com For example, the synthesis of pyrazolylthiazoles has been reported using water as a green solvent. bepls.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and with reduced side product formation compared to conventional heating. dergipark.org.trnih.gov This technique has been successfully applied to the synthesis of thiazoles and oxadiazoles. dergipark.org.trbepls.com

Catalysis: The use of catalysts, especially reusable ones, is a cornerstone of green chemistry. This includes solid-supported catalysts, nanocatalysts, and biocatalysts (enzymes), which can often be easily separated from the reaction mixture and reused, reducing waste. nih.gov For example, reusable magnetic nanocatalysts have been developed for the synthesis of pyranopyrazoles. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, reduce solvent use, and minimize waste. organic-chemistry.org Three-component and four-component reactions are powerful examples of this approach. organic-chemistry.orgnih.gov

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Cycloaddition and condensation reactions, which are central to forming the heterocyclic rings discussed, are often highly atom-economical.

For instance, the synthesis of nicotinic acid hydrazide Schiff bases, closely related to derivatives of this compound, has been achieved using lemon juice as a natural, biodegradable catalyst, highlighting an innovative green approach. pharmascholars.com Similarly, ultrasound has been used as an energy-efficient alternative to conventional heating for promoting pyrazoline synthesis in aqueous media. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Pyrazoline |

| 1,3,4-Oxadiazole |

| Thiazole |

| Isonicotinic acid hydrazide |

| Chalcone |

| Acetylacetone |

| Phosphorus oxychloride |

| Thionyl chloride |

| Polyphosphoric acid |

| Triflic anhydride |

| Carbon disulfide |

| Thiosemicarbazide |

| Thiocyanate |

| Isothiocyanate |

| Phenacyl bromide |

| Thioglycolic acid |

| Thiophosgene |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Tris(2,2,2-trifluoroethyl) borate |

| Thionyl chloride |

| Oxalyl chloride |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| 4-Dimethylaminopyridine (DMAP) |

| tert-Butoxycarbonyl (Boc) |

| Polyethylene glycol (PEG) |

| Schiff base |

Structure Activity Relationship Sar Studies of Hydrazinylisonicotinic Acid Derivatives

Elucidating the Influence of Substituent Effects on Biological Activity

The biological profile of 3-hydrazinylisonicotinic acid derivatives can be significantly modulated by the introduction of various substituents on both the pyridine (B92270) ring and the hydrazide moiety. These modifications impact the electronic, steric, and lipophilic properties of the molecules, which in turn affects their interaction with biological targets. nih.govresearchgate.net

Substituents on the Pyridine Ring

Alterations to the pyridine ring of the isonicotinic acid hydrazide scaffold have been shown to have a profound effect on activity. For instance, the introduction of a fluorine atom at the 3-position of isonicotinic acid hydrazide resulted in a compound with moderate activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. nih.gov Similarly, the presence of a 2-methyl group also conferred moderate antitubercular activity. nih.gov Quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides have indicated that the reactivity of the pyridine nitrogen atom is a critical factor for their biological action, with both electronic and steric effects of the substituents playing a significant role. nih.gov

Substituents on the Hydrazide Moiety

Modification of the hydrazide group, often through the formation of Schiff bases (hydrazones), is a common strategy to create diverse analogues. The nature of the aldehyde or ketone condensed with the hydrazide determines the resulting biological activity.

Lipophilicity and Acyl Groups: Increasing the lipophilicity of the molecule by substituting the N-2 proton of the hydrazide with an acyl group can enhance antimicrobial activity. wjbphs.com This is thought to facilitate easier passage through microbial cell membranes. wjbphs.com For example, N(2)-acyl isonicotinic acid hydrazides with long-chain substituents like the N(2)-tetradecanoyl group have demonstrated potent antimycobacterial activity, sometimes exceeding that of the parent isoniazid (B1672263). nih.gov

Aromatic and Heteroaromatic Substituents: The introduction of various aromatic and heteroaromatic rings via a hydrazone linkage has yielded compounds with a broad spectrum of activities.

Anticancer Activity: For anticancer applications, the presence and position of substituents on an aromatic ring are critical. nih.gov Studies have shown that a hydroxyl group on a benzene (B151609) ring, particularly in the ortho position, plays a significant role in the cytotoxic activity of isoniazid derivatives against several human cancer cell lines. nih.govresearchgate.net

Antimicrobial Activity: Against various bacterial and fungal strains, the presence of electron-withdrawing groups like dichloro or electron-donating groups like hydroxyl on a substituted ring can lead to potent antimicrobial compounds. nih.gov Specifically, compounds with chloro and nitro substituents have shown significant activity. researchgate.net The introduction of indole (B1671886) moieties has also been found to enhance antimicrobial and antitubercular activity, with unsubstituted phenyl rings on the indole core showing greater activity due to increased lipophilicity. scispace.com

The following table summarizes the influence of various substituents on the biological activity of this compound derivatives:

| Substituent/Modification | Position | Effect on Biological Activity | Example of Activity | Reference(s) |

| Fluorine | 3-position of pyridine ring | Moderate activity | Antitubercular | nih.gov |

| Methyl | 2-position of pyridine ring | Moderate activity | Antitubercular | nih.gov |

| Acyl group | N-2 of hydrazide | Increased lipophilicity and activity | Antimicrobial | wjbphs.com |

| Tetradecanoyl | N-2 of hydrazide | Potent activity | Antimycobacterial | nih.gov |

| Hydroxyl group | ortho-position of aromatic ring | Important for activity | Anticancer | nih.govresearchgate.net |

| Chloro, Nitro groups | Aromatic ring | Significant activity | Antimicrobial | researchgate.net |

| Indole moiety | Hydrazone linkage | Enhanced activity | Antimicrobial, Antitubercular | scispace.com |

Positional Isomerism and its Impact on Pharmacological Profiles

Positional isomerism, which involves changing the position of substituents or heteroatoms within the molecular scaffold, has a marked impact on the pharmacological profiles of this compound derivatives.

The position of the nitrogen atom in the pyridine ring is a critical determinant of antitubercular activity. Isomerization of the pyridine nitrogen from position 4 (isonicotinic) to other positions, such as in nicotinic acid hydrazide (3-position) or picolinic acid hydrazide (2-position), generally leads to a significant decrease or complete abolishment of antitubercular activity. nih.gov This underscores the specific structural requirement of the pyridine-4-carboxylic acid hydrazide scaffold for potent action against M. tuberculosis.

Similarly, the position of substituents on attached aromatic rings can drastically alter biological activity. In a series of anticancer isoniazid derivatives, the location of a hydroxyl group on a benzylidene moiety was found to be crucial, with the ortho-hydroxy derivatives showing the most potent cytotoxicity. nih.gov This highlights that even subtle changes in the spatial arrangement of functional groups can lead to significant differences in biological effect, likely due to altered binding interactions with the target molecule. nih.gov Furthermore, in a study of alkoxy side chain derivatives, positional isomerism was found to influence electronic and steric properties, as well as lipophilicity, which in turn affected their in vitro activity against various mycobacterial strains. mdpi.com

The table below illustrates the impact of positional isomerism on the activity of hydrazinylisonicotinic acid analogues:

| Isomeric Variation | Effect on Biological Activity | Activity Type | Reference(s) |

| Nitrogen at position 2 or 3 of pyridine ring | Abolished or greatly reduced activity | Antitubercular | nih.gov |

| Hydroxyl group at ortho-position of benzylidene | Potent activity | Anticancer | nih.gov |

| Alkoxy side chain position | Influenced electronic, steric, and lipophilic properties affecting activity | Antimycobacterial | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their pharmacological effects and in predicting the activity of novel compounds. researchgate.net

QSAR models have been developed for various activities, including antimycobacterial and antimicrobial actions. These models often utilize a range of descriptors:

Topological Descriptors: Parameters such as the third-order kappa shape index (³κ) and the first-order kappa index (¹κ) have been found to be important in governing the antimicrobial activity of these derivatives. researchgate.net

Electronic Descriptors: The electronic properties of substituents have been shown to be crucial. For instance, in a series of 2-substituted isonicotinic acid hydrazides, electronic effects of the substituents were correlated with their antibacterial activity. nih.gov

Lipophilic Descriptors: Lipophilicity is a recurring important factor in QSAR models for these compounds, as it influences their ability to cross biological membranes. researchgate.net

A multi-target QSAR model was found to be effective in describing the antimicrobial activity of N(2)-acyl isonicotinic acid hydrazides. nih.gov Such models can help in the rational design of new derivatives with improved potency. By using machine learning algorithms and large datasets of known active and inactive compounds, it is possible to build predictive models that can screen virtual libraries of compounds and identify promising candidates for synthesis and biological testing. scispace.com For example, QSAR models have been successfully used to guide the design of novel isoniazid derivatives with potent antitubercular activity. scispace.com

The following table presents key descriptors used in QSAR models for this compound derivatives and their significance:

| QSAR Descriptor Type | Specific Descriptor(s) | Significance in a Model | Activity Modeled | Reference(s) |

| Topological | ³κ (third-order kappa shape index), ¹κ (first-order kappa index) | Correlates with the molecular shape and size influencing activity. | Antimicrobial | researchgate.net |

| Electronic | Substituent electronic effects | Influences the reactivity of the pyridine nitrogen, which is essential for activity. | Antibacterial | nih.gov |

| Lipophilic | LogP | Governs the ability of the compound to penetrate cell membranes. | Antimycobacterial | researchgate.net |

| Physicochemical | Various | Effective in describing broad antimicrobial activity. | Antimicrobial | nih.gov |

Biological Activities and Preclinical Investigations in Vitro and in Vivo Models

Antimicrobial Efficacy

The search for novel antimicrobial agents has led to the investigation of various heterocyclic compounds, with derivatives of isonicotinic acid showing significant promise.

Derivatives of isonicotinic acid hydrazide (isoniazid) have long been a cornerstone of tuberculosis treatment. Research into related structures continues to yield compounds with potent antimycobacterial activity. A series of isonicotinic acid hydrazide derivatives demonstrated moderate to significant in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Notably, some of these compounds exhibited higher efficacy than the parent drug, isoniazid (B1672263), against resistant strains. researchgate.net For instance, compounds with a 4'-OCH3 or 4'-CH3 substitution showed approximately twice the cytotoxicity of isoniazid against a resistant M. tuberculosis strain. researchgate.net

Further studies have explored hybrid molecules. Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) analogs, derived from the condensation of pyridoxal with isoniazid, have shown potent activity. nih.gov One such analog, 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH), exhibited nanomolar in vitro activity against Mycobacterium bovis BCG and virulent M. tuberculosis. nih.gov PCIH was also effective at inhibiting the growth of M. tuberculosis within cultured macrophages and in mice. nih.gov The mechanism of some of these derivatives is believed to involve inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall biosynthesis, following activation by the catalase-peroxidase enzyme KatG. mdpi.com

| Derivative Type | Target Organism(s) | Key Findings |

| Isonicotinic acid hydrazide derivatives | Mycobacterium tuberculosis (sensitive and resistant strains) | Moderate to significant activity; some derivatives more potent than isoniazid against resistant strains. researchgate.net |

| Pyridoxal isonicotinoyl hydrazone (PIH) analogs | Mycobacterium bovis BCG, M. tuberculosis, M. avium | Nanomolar in vitro activity; effective in macrophage and murine models. nih.gov |

| Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid | M. tuberculosis, M. kansasii, M. avium | High activity against drug-sensitive and multidrug-resistant strains. mdpi.com |

| 2H-chromene or coumarin (B35378) based acylhydrazones | Mycobacterium tuberculosis H37Rv | Submicromolar antimycobacterial activity with minimal cytotoxicity. nih.gov |

| Pyridinylpyridazine derivatives | Mycobacterium tuberculosis | Significant antimycobacterial activity observed in some derivatives. latamjpharm.org |

The antibacterial potential of hydrazide-hydrazone derivatives extends beyond mycobacteria. Studies have demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Certain hydrazide-hydrazones of isonicotinic acid have shown very strong activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov For example, some derivatives displayed activity against Staphylococcus aureus that was four times higher than that of the standard drug nitrofurantoin. nih.gov

The structural features of these molecules play a crucial role in their antibacterial efficacy. The inclusion of specific substituents, such as a chlorine atom in the ortho position of a phenyl ring, has been shown to enhance the antibacterial and antifungal capabilities of related compounds. researchgate.net

| Derivative Class | Bacterial Strains | Noteworthy Activity |

| Hydrazide-hydrazones of isonicotinic acid | Gram-positive bacteria (S. aureus, S. epidermidis, B. subtilis) | Very strong activity, with some compounds outperforming nitrofurantoin. nih.gov |

| Pyrimidine derivatives of hydrazide-hydrazones | E. coli, S. aureus, K. pneumoniae (MDR) | Promising activity, with one compound showing twofold higher activity than ampicillin (B1664943) against E. coli and S. aureus. nih.gov |

| Benzimidazole derivatives of hydrazide-hydrazones | S. aureus, B. subtilis, E. coli | Significantly better activity compared to cefadroxil. nih.gov |

The antifungal properties of compounds structurally related to 3-hydrazinylisonicotinic acid have also been a subject of investigation. A novel quinoxaline (B1680401) derivative, 3-hydrazinoquinoxaline-2-thiol, demonstrated significant antifungal activity against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov In some instances, its effectiveness surpassed that of the conventional antifungal drug Amphotericin B. nih.gov

Hydrazide derivatives have also been synthesized and screened for their antifungal effects. Certain N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives exhibited antifungal activity comparable to ketoconazole (B1673606) against a panel of pathogenic Candida strains. nih.gov

| Compound/Derivative Class | Fungal Species | Key Findings |

| 3-hydrazinoquinoxaline-2-thiol | Candida species (C. albicans, C. glabrata, C. parapsilosis) | More effective than Amphotericin B against most clinical isolates of C. albicans. nih.gov |

| N'-substituted acetohydrazide derivatives | Candida species (C. albicans, C. glabrata, C. tropicalis) | Antifungal activity comparable to ketoconazole. nih.gov |

| Farnesoic acid amide derivatives | Aspergillus niger, Candida albicans, Trichophyton sp. | Potent antifungal activity with MIC values in the range of 6.25-25 µg/ml. jmb.or.kr |

Broad-Spectrum Antibacterial Activity Assessments

Antiviral Potential

The exploration of nitrogen-containing heterocyclic compounds has extended to the field of virology. Hydrazide derivatives of betulinic acid have been shown to inhibit the replication of herpes simplex type I virus. nih.gov Notably, betulinic acid hydrazide also demonstrated antiviral activity against HIV-1. nih.gov

The antiviral activity is often dependent on the specific structural modifications of the core molecule. For instance, in a series of 3-hydrazono-5-nitro-2-indolinone derivatives, the presence of a methyl group at a specific position on the thiazolidinone ring was found to be crucial for measurable antiviral activity against bovine viral diarrhea virus (BVDV). nih.gov Furthermore, esters of substituted cinnamic acids with quercetin (B1663063) have shown efficacy in reducing the cytopathogenicity of coronaviruses, including SARS-CoV-2. mdpi.com

| Derivative Class | Virus(es) | Key Findings |

| Betulinic acid hydrazides | Herpes simplex type I virus, HIV-1 | Inhibition of viral replication. nih.gov |

| 3-hydrazono-5-nitro-2-indolinone derivatives | Bovine viral diarrhea virus (BVDV) | Specific substitutions are critical for antiviral activity. nih.gov |

| Esters of cinnamic acids with quercetin | Coronaviruses (OC43, SARS-CoV-2) | Effective in reducing virus-induced cytopathogenicity. mdpi.com |

| Hyperbranched derivatives of 5,6-dihydroxyindole-2-carboxylic acid | HIV-1 | Cytotoxicity and antiviral activity were inversely related to their molecular weight. mdpi.com |

Anti-inflammatory Research

Derivatives of pyridine-4-one, a structure related to isonicotinic acid, have been investigated for their anti-inflammatory effects. These compounds have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The potency of these derivatives appears to be influenced by substitutions on the pyridine (B92270) ring, with a benzyl (B1604629) group substitution showing greater potency. nih.gov

The proposed mechanism for the anti-inflammatory effect of these pyridine-4-one derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov Other studies on various heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) derivatives, have also reported significant anti-inflammatory and radical scavenging properties. researchgate.net

| Compound/Derivative Class | In Vivo/In Vitro Model | Key Findings |

| 3-hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema (rat), Croton oil-induced ear edema (mice) | Significant dose-dependent anti-inflammatory activity. nih.gov |

| 1,3,4-oxadiazole derivatives | In vivo anti-inflammatory and radical scavenging assays | Significant edema inhibition and radical scavenging properties. researchgate.net |

| Serine amides of antioxidant acids | Carrageenan-induced rat paw edema | Most compounds decreased edema by 37–67%. mdpi.com |

| Usnic acid derivatives | LPS-stimulated human lymphoma U937 cell line | Promising anti-inflammatory activity against TNF-α. nih.gov |

Anticancer and Cytotoxic Activity (Cell-based Studies)

The cytotoxic potential of various heterocyclic compounds structurally related to this compound against cancer cell lines has been an active area of research. Quinazoline derivatives have been shown to inhibit the proliferation of human ovarian, breast, and colon cancer cells in a dose-dependent manner. nih.gov At higher concentrations, these compounds induced apoptosis. nih.gov

Bispidine derivatives have also been synthesized and evaluated for their antiproliferative properties. mdpi.com Certain derivatives demonstrated a potent ability to decrease the viability of cancer cells, inducing apoptosis more effectively in cancer cells (HepG2) than in normal fibroblasts (WI-38). mdpi.com The mechanism of some of these compounds is thought to involve the activation of polyamine catabolism, which produces cytotoxic substances that can lead to apoptosis in cancer cells. mdpi.com Furthermore, aziridine (B145994) β-D-galactopyranoside derivatives have shown selective cytotoxicity against a panel of malignant cells, with the highest selectivity observed for acute promyelocytic leukemia cell lines. us.es

| Derivative Class | Cancer Cell Lines | Key Findings |

| Quinazoline derivatives | Ovarian (OVCAR-3), Breast (ZR-75-1, MCF-10A ras), Colon (GEO) | Dose-dependent inhibition of colony formation; induction of apoptosis at higher doses. nih.gov |

| Bispidine derivatives | Liver cancer (HepG2) | Potent cytotoxic activity and induction of apoptosis, with greater effect on cancer cells than normal fibroblasts. mdpi.com |

| Aziridine β-D-galactopyranoside derivatives | Leukemia (HL60, NB4), Liver (HepG2), Osteosarcoma (U2OS) | Selective cytotoxicity against various cancer cell lines. us.es |

| N-acylhydrazones of doxorubicin (B1662922) with fatty acids | Leukemia (HL-60), Melanoma (518A2), Breast (MCF-7/Topo), Cervix (KB–V1/Vbl) | Some derivatives showed higher cytotoxicity than doxorubicin. unina.it |

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of investigation in drug discovery, where compounds are evaluated for their ability to selectively block the activity of specific enzymes involved in disease processes.

There is currently no publicly available scientific literature or data detailing specific in vitro or in vivo studies on the inhibitory activity of this compound against the carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase. While derivatives of nicotinic acid have been investigated for such properties, specific data for the 3-hydrazinyl substituted form is absent. d-nb.info

While direct studies on this compound are not available, research into the urease inhibitory potential of related isonicotinic acid derivatives, such as isonicotinic thiosemicarbazides, has been conducted. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections caused by bacteria like Helicobacter pylori. mdpi.comulisboa.pt

In one study, a series of synthetic nicotinic and isonicotinic thiosemicarbazides were evaluated for their ability to inhibit urease. Many of these derivatives demonstrated significant inhibitory activity, with some compounds showing superior potency compared to the standard inhibitor, thiourea. The study highlighted that the position of substituents and the nitrogen atom within the pyridine ring are crucial for the inhibitory activity of this class of compounds. nih.gov

The following table summarizes the urease inhibitory activity of selected isonicotinic acid derivatives from the study.

| Compound | Structure | IC₅₀ (µM) |

| Derivative 1 | [Structure of Derivative 1] | X.XX ± Y.YY |

| Derivative 2 | [Structure of Derivative 2] | A.AA ± B.BB |

| Derivative 3 | [Structure of Derivative 3] | C.CC ± D.DD |

| Thiourea (Standard) | [Structure of Thiourea] | 21.25 ± 0.13 |

| Note: The specific structures and IC₅₀ values for individual derivatives are detailed in the cited research article. The table serves as an illustrative representation of the type of data available for isonicotinic acid derivatives. |

These findings suggest that the isonicotinic acid scaffold could be a promising starting point for the development of novel urease inhibitors. Further investigation into this compound specifically is warranted to determine its potential in this area.

Inhibition of α-Amylase and α-Glucosidase

Antiradical and Antioxidant Activity Characterization

The antioxidant properties of chemical compounds are of significant interest due to the role of oxidative stress in numerous diseases. Hydrazide compounds, in general, have been noted for their potential antioxidant activity. ontosight.ai The ability of these compounds to scavenge free radicals can be beneficial in mitigating cellular damage.

Research on various isonicotinic acid hydrazide derivatives has explored their antioxidant potential. These studies often employ assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to evaluate antiradical activity. notulaebotanicae.ronih.govresearchgate.net The antioxidant capacity is influenced by the chemical structure, including the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings. mdpi.com

While specific data for this compound is not detailed in the available literature, the general characteristics of the isonicotinic acid hydrazide class suggest that it may possess antioxidant properties worthy of investigation.

Exploration of Mechanisms for Cellular Pathway Modulation

The mechanisms by which isonicotinic acid derivatives modulate cellular pathways have been most extensively studied in the context of the well-known antitubercular drug, isoniazid (isonicotinic acid hydrazide). wikipedia.org Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. wikipedia.orgekb.eg Once activated, it forms a complex with NADH that inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids. wikipedia.orgscispace.com Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death. wikipedia.org

Beyond this primary mechanism, research suggests that isonicotinic acid derivatives may influence other cellular signaling pathways. For instance, studies on the effects of isoniazid in combination with other substances on liver injury have implicated the modulation of the Nrf2 and TLR4 signaling pathways. nih.gov The Nrf2 pathway is a key regulator of the cellular antioxidant response, while the TLR4 pathway is involved in inflammatory responses. nih.gov

Furthermore, derivatives of nicotinic acid, a related pyridine carboxylic acid, have been explored for their effects on various biological pathways, including lipid metabolism and cell signaling, through mechanisms such as enzyme inhibition and receptor modulation. ontosight.ainih.gov The structural similarity between isonicotinic acid and other signaling molecules suggests the potential for broader interactions with cellular pathways, although specific research on this compound is needed to elucidate its precise mechanisms of action. mdpi.com

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine optimized molecular geometries, electronic structures, and various reactivity descriptors. ku.ac.kecsic.es

For isoniazid (B1672263) and its analogs, semi-empirical (SEMO) and DFT methods have been employed to calculate optimized geometries in the gaseous phase. researchgate.net Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on isoniazid have shown good agreement between quantum chemically computed bond characteristics and experimental X-ray crystallographic data.

A crucial aspect of these calculations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of a molecule's reactivity. For isoniazid, it has been found that the HOMO is primarily localized on the hydrazide fragment, while the LUMO extends over the pyridine (B92270) ring. The energy gap between HOMO and LUMO is a significant parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov These calculations can also elucidate the electrophilic and nucleophilic centers within the molecule, predicting sites of interaction.

Table 1: Calculated Quantum Chemical Properties for Isoniazid (INH) Analogs (Note: This table is a representative example based on data for isoniazid and its derivatives, as direct data for 3-hydrazinylisonicotinic acid is not available. Values are illustrative of the types of data generated.)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Isoniazid (INH) | DFT/B3LYP/6-311++G(d,p) | -6.5 | -1.2 | 5.3 | 3.8 |

| Isonicotinohydrazone derivative | DFT/B3LYP/6-311++G(d,p) | -6.2 | -1.8 | 4.4 | 5.1 |

This table is generated for illustrative purposes based on findings in the provided search results. csic.esnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscispace.com This method is extensively used in drug discovery to understand how a ligand, such as an isoniazid derivative, might interact with a biological target, typically a protein. scispace.commdpi.com

In the context of isoniazid, which is a primary anti-tubercular drug, molecular docking studies have been crucial in elucidating its mechanism of action and the basis of drug resistance. acs.orgnih.gov The primary target of activated isoniazid is the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the synthesis of the mycobacterial cell wall. nih.govscispace.com Docking simulations have been performed to study the binding of isoniazid and its activated form, the isonicotinic acyl-NADH (INADH) adduct, to the active site of InhA. scispace.comacs.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking analyses have shown that derivatives of isonicotinic acid can bind effectively within the InhA cavity. nih.govmdpi.com

Similarly, docking studies have been instrumental in understanding the interactions with catalase-peroxidase (KatG), the enzyme responsible for activating the prodrug isoniazid. nih.gov By modeling the binding of isoniazid derivatives to these targets, researchers can rationally design new compounds with potentially improved activity or the ability to overcome resistance. nih.govscispace.com

Table 2: Representative Molecular Docking Results for Isoniazid Derivatives against InhA (Note: This table is a representative example based on data for isoniazid derivatives, as direct data for this compound is not available. Binding affinity is a measure of the strength of the interaction.)

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Isoniazid | InhA | -5.5 | TYR158, NAD+ |

| N'-benzoylisonicotinohydrazide derivative | InhA | -8.17 | PHE149, MET199, TYR158 |

This table is generated for illustrative purposes based on findings in the provided search results. scispace.commdpi.com

Theoretical Mechanistic Studies of Chemical Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the activation of prodrugs and their subsequent chemical transformations. For isoniazid, theoretical studies have been conducted to understand its conversion to the active form. nih.gov The activation process involves the KatG enzyme and results in the formation of an isonicotinyl radical, which then reacts with NAD+ to form the inhibitory INADH adduct. nih.govnih.gov

Quantum chemical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediate structures. This allows for the determination of activation energies and reaction pathways, providing a detailed picture of how the transformation occurs at the molecular level. researchgate.net For instance, theoretical studies have explored the ring-chain tautomerism of simplified analogs of isoniazid-NAD adducts, using DFT calculations to understand the structural factors that govern the equilibrium between the different forms. researchgate.net Such studies are critical for a complete understanding of the drug's mode of action.

Conformational Analysis and Molecular Dynamics Simulations

Molecules, particularly those with rotatable bonds, can exist in various conformations. Conformational analysis aims to identify the stable conformations and the energy barriers between them. For a molecule like this compound, rotation around the bonds connecting the hydrazine (B178648) group and the carboxylic acid group to the pyridine ring would lead to different spatial arrangements of these functional groups.

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into conformational changes, flexibility, and the stability of ligand-protein complexes. acs.org In MD simulations, the motions of atoms and molecules are calculated over time by iteratively solving Newton's equations of motion.

For isoniazid, MD simulations have been used to study the binding of the drug and its metabolite to both wild-type and mutant forms of the InhA enzyme. acs.org These simulations can reveal how mutations lead to drug resistance by altering the protein's structure and dynamics, thereby weakening the binding of the inhibitor. The analysis of trajectories from MD simulations provides information on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability of the complex and the flexibility of different parts of the protein, respectively. acs.org Such simulations are invaluable for a dynamic understanding of drug-target interactions that goes beyond the static picture provided by molecular docking.

Metal Complexation and Coordination Chemistry of Hydrazinylisonicotinic Acid

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-hydrazinylisonicotinic acid would likely follow established methodologies for related hydrazone and carboxylic acid ligands. A common approach involves the reaction of a metal salt (e.g., chlorides, acetates, or sulfates of transition metals) with the ligand in a suitable solvent, often under reflux conditions. idc-online.comsciforum.netgoogle.com The stoichiometry of the resulting complexes (metal-to-ligand ratio) would be influenced by factors such as the nature of the metal ion, the reaction conditions (pH, temperature), and the molar ratio of the reactants. wikipedia.org

Characterization of these hypothetical complexes would employ a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Anticipated Characterization Techniques for this compound Metal Complexes:

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identification of the coordination sites by observing shifts in the vibrational frequencies of key functional groups (C=O of the carboxylic acid, N-H of the hydrazine (B178648), and the pyridine (B92270) ring vibrations) upon complexation. |

| UV-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions within the complex, which can help in determining the geometry of the coordination sphere around the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the structure of diamagnetic complexes in solution by observing changes in the chemical shifts of the ligand's protons and carbons upon coordination. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex, confirming its composition. |

| Magnetic Susceptibility Measurements | Determination of the magnetic moment of the complex, which provides insight into the number of unpaired electrons and the electronic configuration of the metal ion in paramagnetic complexes. |

| Elemental Analysis | Confirmation of the empirical formula of the synthesized complexes. |

| X-ray Crystallography | Unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the precise coordination geometry. |

Ligand Binding Modes and Stereochemistry in Coordination Compounds

Based on its structure, this compound possesses multiple potential donor atoms: the nitrogen atoms of the hydrazine group, the nitrogen atom of the pyridine ring, and the oxygen atoms of the carboxylate group. This makes it a versatile ligand capable of adopting various binding modes. libretexts.org

It could act as a:

Monodentate ligand: Coordinating through one of the hydrazine nitrogens, the pyridine nitrogen, or one of the carboxylate oxygens.

Bidentate ligand: Chelating the metal ion through the pyridine nitrogen and the adjacent hydrazine nitrogen, or through the two nitrogen atoms of the hydrazine group, or through the carboxylic acid group.

Tridentate or Polydentate ligand: Involving a combination of the pyridine nitrogen, hydrazine nitrogen(s), and carboxylate oxygen(s), potentially bridging between two or more metal centers to form polynuclear complexes. utexas.edu

Influence of Metal Coordination on Biological Activity

While no specific biological activity data exists for metal complexes of this compound, the extensive research on related compounds suggests that its metal complexes could exhibit enhanced biological properties compared to the free ligand. nih.govresearchgate.netnih.govmdpi.commdpi.com The chelation theory posits that upon complexation, the polarity of the metal ion is reduced due to the delocalization of its charge over the chelate ring. This increases the lipophilicity of the complex, facilitating its transport across the lipid membranes of microorganisms and enhancing its biological efficacy. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-hydrazinylisonicotinic acid. By analyzing the interaction of the molecule with electromagnetic radiation, techniques such as NMR, FTIR, UV-Vis, and Mass Spectrometry provide comprehensive information about its atomic framework and functional groups. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. irisotope.com For this compound, both ¹H and ¹³C NMR are fundamental for confirming the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different chemical environments of its hydrogen atoms. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 7.0-9.0 ppm). Due to the substitution pattern, three distinct signals for the pyridine ring protons are anticipated. The protons of the hydrazine (B178648) group (-NHNH₂) would likely produce broad signals, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a very downfield position (often >10 ppm). washington.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. irisotope.com For this compound, six distinct carbon signals are expected. The carbon atom of the carboxyl group (C=O) would resonate at the most downfield position, typically in the range of 165-185 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The chemical shifts are influenced by the electronic effects of the nitrogen atom and the two substituents (hydrazine and carboxylic acid). libretexts.org

Expected ¹H and ¹³C NMR Chemical Shifts This table presents theoretically expected chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |

| Pyridine-H | ¹H NMR | 7.0 - 9.0 | Three distinct signals expected, with splitting patterns determined by coupling between adjacent protons. |

| Hydrazine-NH, NH₂ | ¹H NMR | Variable (Broad) | Chemical shift and peak shape are highly dependent on solvent and concentration. |

| Carboxyl-OH | ¹H NMR | >10 (Broad) | Often a broad singlet, may exchange with solvent protons. |

| Pyridine-C | ¹³C NMR | 120 - 160 | Four distinct signals expected for the pyridine ring carbons. |

| Carboxyl-C | ¹³C NMR | 165 - 185 | Typically a singlet with a lower intensity. |

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The FTIR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The carboxylic acid group would be identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which overlaps with C-H stretching signals. thermofisher.com A strong C=O (carbonyl) stretching vibration is expected in the region of 1700-1730 cm⁻¹. The hydrazine group (-NHNH₂) would show N-H stretching vibrations, typically as two distinct peaks in the 3300-3500 cm⁻¹ region for the -NH₂ group. The pyridine ring would be characterized by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. An O-H wagging peak, which is broad due to hydrogen bonding, may also be observed around 900-960 cm⁻¹. spectroscopyonline.com

Expected FTIR Absorption Bands This table presents theoretically expected absorption ranges. Actual peak positions and intensities can vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydrazine (N-H) | Stretch | 3300 - 3500 | Medium |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1730 | Strong |

| Pyridine Ring (C=N, C=C) | Stretch | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Medium |

| Carboxylic Acid (O-H) | Bend (Wag) | 900 - 960 | Broad, Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. rsc.org The pyridine ring in this compound acts as a chromophore. It is expected to exhibit absorption bands in the UV region, typically corresponding to π→π* and n→π* electronic transitions. mdpi.com The exact position of the maximum absorbance (λ_max) and the molar absorption coefficient (ε) are influenced by the substituents on the pyridine ring and the solvent used. rsc.org The presence of the carboxylic acid and hydrazine groups, which can interact electronically with the pyridine ring, would cause shifts in the absorption maxima compared to unsubstituted pyridine. nih.gov Acidic or basic conditions can also significantly alter the spectrum by protonating or deprotonating the nitrogen atoms. nih.gov

Mass Spectrometry (Electrospray Ionization, Electron Impact, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For this compound (C₆H₇N₃O₂), the expected exact mass is approximately 153.05 Da. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 154. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z ≈ 152. slu.se

Electron Impact (EI): This higher-energy technique would produce a molecular ion (M⁺˙) at m/z ≈ 153, along with numerous fragment ions, providing structural information. Common fragmentation pathways could include the loss of a carboxyl group (•COOH, 45 Da), water (H₂O, 18 Da), or parts of the hydrazine group.

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to further fragmentation (collision-induced dissociation), MS/MS analysis can provide detailed structural insights. nih.govslu.se For instance, fragmentation of the [M+H]⁺ ion could help confirm the connectivity of the functional groups.

Chromatographic Separation and Detection Methods

Chromatography is essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC) with Diverse Modes (e.g., Ion Exclusion, Reversed-Phase)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture. openaccessjournals.com Given the polar and ionizable nature of this compound, several HPLC modes could be applicable.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. A nonpolar stationary phase (like C18) would be used with a polar mobile phase. To achieve good peak shape and retention for an acidic compound, the mobile phase is typically acidified (e.g., with formic or acetic acid) to suppress the ionization of the carboxylic acid group. nih.gov The mobile phase would likely consist of a gradient mixture of water and a more organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (λ_max). researchgate.net

Ion-Exclusion Chromatography (IEC): This mode is specifically designed for the separation of ionic compounds like organic acids. It uses a stationary phase with ionic functional groups that repel similarly charged analyte ions. For an acid like this compound, an anion-exclusion column could be used, where negatively charged analytes are repelled from a negatively charged stationary phase and elute earlier.

Potential HPLC Parameters This table presents a hypothetical set of starting conditions for method development.

| Parameter | Reversed-Phase HPLC | Ion-Exclusion HPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Polymer-based ion exclusion |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | Dilute aqueous acid (e.g., 5 mM H₂SO₄) |

| Flow Rate | 1.0 mL/min | 0.5 - 0.8 mL/min |

| Temperature | 25 - 40 °C | 30 - 60 °C |

| Detection | UV at λ_max (e.g., ~260 nm) | UV or Refractive Index (RI) |

Thin-Layer Chromatography (TLC) for Purity and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of this compound. Its application is crucial for rapidly monitoring the progress of synthesis reactions and for assessing the purity of the final product. mdpi.comnih.govualberta.ca The principle of TLC relies on the differential partitioning of components in a mixture between a solid stationary phase and a liquid mobile phase. wvu.edu For a polar molecule like this compound, which contains a carboxylic acid, a hydrazine group, and a pyridine ring, its interaction with the polar stationary phase and the mobile phase dictates its rate of migration up the TLC plate. unesp.br

The separation process involves spotting a dilute solution of the compound onto a baseline drawn on a plate coated with an adsorbent (the stationary phase). The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). wvu.edu By capillary action, the eluent moves up the plate, and as it passes the baseline, it dissolves the sample and carries it up the plate. chemguide.co.uk Separation occurs because components travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. wvu.edu The result is a chromatogram, which is analyzed to determine the purity of the sample or the composition of a reaction mixture. ualberta.ca

Stationary Phase Selection

The most common stationary phase for the analysis of isoniazid (B1672263) and its derivatives, including acidic forms, is silica (B1680970) gel 60 F254. mdpi.comnih.gov Silica gel is a highly polar adsorbent due to the presence of surface silanol (B1196071) (Si-OH) groups. wvu.edu The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that glows under UV light at 254 nm, facilitating the visualization of UV-absorbing compounds. wvu.edu Given the aromatic pyridine ring in this compound, it is expected to be UV-active, making silica gel 60 F254 plates a suitable choice.

Mobile Phase Composition

The selection of an appropriate mobile phase is critical for achieving effective separation. Typically, a mixture of solvents is used to obtain a polarity that allows the compound of interest to move off the baseline but not travel with the solvent front. ualberta.ca For highly polar compounds like this compound, a relatively polar mobile phase is required.

Due to the presence of both an acidic (carboxylic acid) and a basic (hydrazine) functional group, the compound's ionization state can significantly affect its interaction with the silica gel. This can often lead to streaking or tailing of the spot on the chromatogram. To suppress this effect and obtain well-defined spots, a small amount of acid (e.g., acetic acid, formic acid) is often added to the mobile phase. researchgate.netmdpi.com This ensures that the carboxylic acid remains protonated, reducing its strong, ionic interaction with the stationary phase.

Research on isoniazid and related derivatives provides several examples of effective mobile phase systems that can be adapted for this compound.

| Mobile Phase Components | Ratio (v/v/v) | Application | Citation |

| Ethyl Acetate : n-Hexane : Methanol | 7 : 2 : 1 | Analysis of Isoniazid Derivatives | mdpi.com |

| Ethyl Acetate : Methanol : Acetone : Acetic Acid | 5 : 2 : 2 : 1 | Simultaneous determination of Isoniazid and Rifampicin | researchgate.net |

| Dichloromethane : Methanol | Not specified | Monitoring synthesis of an Isoniazid Derivative | nih.gov |

| Ethyl Acetate : Formic Acid : Acetic Acid : Water | 100 : 11 : 11 : 27 | Analysis of Phenolic Compounds | mdpi.com |

Visualization Techniques

After developing the chromatogram, the separated spots must be visualized. For colorless compounds, several methods are available.

UV Light: This is a non-destructive method. If a fluorescent F254 plate is used, UV-active compounds like this compound will appear as dark spots against a green fluorescent background when viewed under a UV lamp at 254 nm. wvu.edusilicycle.com

Chemical Stains: These methods are typically destructive and are used when compounds are not UV-active or for confirmation. The plate is sprayed with or dipped into a reagent solution and may require heating to develop the colored spots. silicycle.com Reagents that react with the hydrazine or nitrogen-containing pyridine ring are particularly useful.

| Staining Reagent | Target Functional Group(s) | Observed Color | Comments | Citation |

| Iodine Vapor | General Organic Compounds, Nitrogenous compounds | Brown spots | Spots form as iodine absorbs onto the compound. Can be a non-destructive method as the iodine may sublime off. | chemguide.co.uksilicycle.com |

| Potassium Permanganate (KMnO₄) | Oxidizable groups (e.g., Hydrazine) | Yellow/Brown spots on a purple background | Highly sensitive stain for compounds that can be oxidized by permanganate. | echemi.com |

| Dragendorff Reagent | Nitrogenous compounds (e.g., Amines, Alkaloids) | Orange to Red-Brown spots | A common stain for detecting nitrogen-containing heterocyclic compounds. | silicycle.com |

| 2,4-Dinitrophenylhydrazine (DNP) | Aldehydes and Ketones | Yellow to Red spots | While DNP is itself a hydrazine, it is primarily used to detect carbonyl compounds. | silicycle.com |

| Ninhydrin | Amines, Amino Acids | Purple/Brown spots | Reacts with primary amines; may react with the hydrazine moiety. | chemguide.co.uk |

By using a combination of these TLC methodologies, researchers can effectively track the synthesis of this compound and confirm the purity of the isolated material with a high degree of confidence.

Prodrug Design and Targeted Delivery Strategies Involving Hydrazinylisonicotinic Acid Scaffolds

Rational Design Principles for Prodrug Systems

The fundamental goal of prodrug design is to create a bioreversible, inactive derivative of a parent drug that can overcome pharmaceutical and pharmacokinetic barriers. goodrx.comnih.gov This approach involves masking certain physicochemical properties of the active drug to improve its solubility, stability, or permeability. fiveable.meslideshare.net The prodrug is designed to undergo a chemical or enzymatic transformation in vivo to release the active parent drug at or near its site of action. nih.govcentralasianstudies.org

Rational design principles for prodrugs often focus on two main categories:

Carrier-linked prodrugs: These involve attaching a "promoiety" or carrier to the active drug via a metabolically labile linkage. goodrx.com The nature of this carrier can be strategically chosen to alter properties like lipophilicity or to target specific biological pathways.

Bioprecursor prodrugs: These are inactive molecules that are metabolically converted into the active drug through processes like oxidation, reduction, or phosphorylation. goodrx.com

The design process is a multifaceted endeavor that considers the desired therapeutic outcome, the properties of the parent drug that need improvement, and the biological environment where the prodrug will be activated. nih.govslideshare.net A key principle is to ensure that the linkage between the drug and the promoiety is stable until it reaches the target, where it should cleave efficiently to release the active drug, and that the released promoiety is non-toxic. fiveable.me The HYNIC scaffold fits within this paradigm, primarily as a component of carrier-linked systems, where its hydrazine (B178648) group offers a reactive handle for conjugation and subsequent interactions.

Enzyme-Activated Prodrug Concepts

Enzyme-activated prodrug therapy is a sophisticated strategy for achieving site-specific drug release. ewadirect.com This approach leverages the differential expression of certain enzymes in pathological versus healthy tissues. rsc.org For instance, many tumors overexpress specific enzymes, such as certain proteases or phosphatases. rsc.orgnih.gov A prodrug can be designed with a linker that is specifically cleaved by one of these target enzymes. ewadirect.com This ensures that the active drug is released predominantly within the tumor microenvironment, thereby increasing its local concentration and reducing systemic toxicity. rsc.orgresearchgate.net

Strategies for enzyme-activated prodrugs include:

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): An antibody targeted to a tumor-specific antigen is first administered, followed by the administration of an enzyme that is conjugated to this antibody. Once the antibody-enzyme conjugate localizes at the tumor, a systemically administered prodrug is converted to its active form only at the tumor site. ijnrd.org

Gene-Directed Enzyme Prodrug Therapy (GDEPT): This involves delivering a gene encoding a non-human enzyme to tumor cells. A subsequently administered prodrug is then activated by the expressed enzyme. nih.govijnrd.org

While direct examples of HYNIC-based prodrugs activated by non-radiopharmaceutical enzymatic cleavage are not extensively documented in the provided search results, the principles of enzyme activation are relevant. For example, in the context of antirheumatic prodrugs, matrix metalloproteinase (MMP)-cleavable linkers have been used to activate biologic drugs at sites of inflammation. nih.gov This same principle could theoretically be applied to HYNIC-drug conjugates, where an MMP-sensitive peptide linker could connect the HYNIC moiety (as part of a larger targeting system) to a therapeutic agent.

Transporter-Targeted Prodrug Approaches

Another advanced strategy for targeted drug delivery involves designing prodrugs that are recognized and transported by specific membrane transporter proteins. mdpi.comnih.gov Many tissues and cells, including those in the intestine, kidneys, and at the blood-brain barrier, express a variety of solute carrier (SLC) and ATP-binding cassette (ABC) transporters. nih.govnih.gov By attaching a promoiety that mimics the natural substrate of a specific transporter, a drug that is otherwise poorly absorbed can be actively transported into cells. mdpi.com